molecular formula C26H28N2O3S B11348789 1-(benzylsulfonyl)-N-(diphenylmethyl)piperidine-4-carboxamide

1-(benzylsulfonyl)-N-(diphenylmethyl)piperidine-4-carboxamide

Cat. No.: B11348789
M. Wt: 448.6 g/mol
InChI Key: PRAAUCNUXRGQBN-UHFFFAOYSA-N
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Description

N-(DIPHENYLMETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a diphenylmethyl group, a phenylmethanesulfonyl group, and a piperidine ring with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(DIPHENYLMETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve continuous flow methods to enhance efficiency and yield. For example, the use of microreactors can facilitate the sulfonylation and amidation steps under controlled conditions, leading to higher purity and yield .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of sulfides.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(DIPHENYLMETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(DIPHENYLMETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Uniqueness: N-(DIPHENYLMETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the piperidine ring and the sulfonyl group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C26H28N2O3S

Molecular Weight

448.6 g/mol

IUPAC Name

N-benzhydryl-1-benzylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C26H28N2O3S/c29-26(27-25(22-12-6-2-7-13-22)23-14-8-3-9-15-23)24-16-18-28(19-17-24)32(30,31)20-21-10-4-1-5-11-21/h1-15,24-25H,16-20H2,(H,27,29)

InChI Key

PRAAUCNUXRGQBN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)CC4=CC=CC=C4

Origin of Product

United States

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